Lanthanum(III) phosphate hydrate

Descripción general

Descripción

Lanthanum(III) phosphate hydrate is a chemical compound with the formula LaPO₄·xH₂O. It is a rare earth phosphate that is highly insoluble in water and is known for its stability and unique properties. This compound is often used in various scientific and industrial applications due to its chemical stability and ability to form complexes with other elements.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lanthanum(III) phosphate hydrate can be synthesized through various methods, including wet chemistry synthesis and solid-state reactions. One common method involves the reaction of lanthanum nitrate with phosphoric acid in an aqueous solution, followed by precipitation and drying. The reaction can be represented as follows:

La(NO3)3+H3PO4→LaPO4⋅xH2O+3HNO3

The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of phosphoric acid to a solution of lanthanum nitrate, followed by precipitation, filtration, and drying. The purity and particle size of the final product can be controlled by adjusting the reaction conditions and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

Lanthanum(III) phosphate hydrate undergoes various chemical reactions, including:

Precipitation Reactions: It can precipitate from aqueous solutions containing lanthanum and phosphate ions.

Complexation Reactions: It can form complexes with other metal ions and ligands.

Thermal Decomposition: Upon heating, it decomposes to form lanthanum oxide and phosphoric acid.

Common Reagents and Conditions

Reagents: Lanthanum nitrate, phosphoric acid, water.

Conditions: Room temperature for precipitation reactions; elevated temperatures for thermal decomposition.

Major Products Formed

Lanthanum Oxide (La₂O₃): Formed upon thermal decomposition.

Phosphoric Acid (H₃PO₄): Released during thermal decomposition.

Aplicaciones Científicas De Investigación

Active Pharmaceutical Ingredient

Lanthanum(III) phosphate hydrate serves as an active pharmaceutical intermediate. It plays a role in various formulations aimed at treating conditions related to phosphate metabolism, particularly in patients undergoing dialysis who may require phosphate binders .

Toxicology Studies

Toxicological studies have highlighted the accumulation of lanthanum in human tissues, raising concerns about its long-term effects when used as a treatment for hyperphosphatemia. A study indicated that lanthanum ions could lead to neurotoxic effects at certain concentrations, necessitating careful monitoring of patients receiving lanthanum carbonate .

Environmental Applications

Phosphate Adsorption

This compound has been studied for its ability to adsorb phosphates from aqueous solutions. This property is particularly valuable in addressing eutrophication—a significant environmental issue caused by excess nutrients in water bodies. Research shows that lanthanum carbonate can effectively remove phosphates under acidic conditions, with maximum adsorption capacity being reported at pH 2.9 .

Case Study 1: Detection of Lanthanum Phosphate Deposition

A study conducted on patients undergoing dialysis revealed that lanthanum phosphate deposition could be detected using fluorescence microscopy. This method demonstrated the ability to visualize lanthanum deposits in the gastroduodenal mucosa, which could have implications for monitoring potential gastric damage associated with long-term lanthanum therapy .

Case Study 2: Osteoblast Interaction with Lanthanum Phosphate Composites

In vitro studies have shown that osteoblasts exhibit improved adhesion on calcium phosphate/lanthanum phosphate composites compared to traditional materials. This finding suggests that such composites could be promising candidates for orthopedic implants and bone grafts due to their enhanced biocompatibility and osteoconductivity .

Mecanismo De Acción

The mechanism of action of lanthanum(III) phosphate hydrate involves its ability to bind with phosphate ions, forming insoluble complexes. This property is particularly useful in applications such as phosphate removal from water and in medical treatments for hyperphosphatemia. The compound interacts with phosphate ions in aqueous solutions, leading to the formation of lanthanum phosphate precipitates, which can be easily separated from the solution.

Comparación Con Compuestos Similares

Similar Compounds

- Lanthanum(III) carbonate hydrate

- Lanthanum(III) oxide

- Lanthanum(III) acetate hydrate

- Iron(III) phosphate dihydrate

Uniqueness

Lanthanum(III) phosphate hydrate is unique due to its high stability, low solubility, and ability to form complexes with phosphate ions. Compared to other lanthanum compounds, it is particularly effective in applications requiring phosphate binding and removal. Its thermal stability also makes it suitable for high-temperature applications in ceramics and glass production.

Actividad Biológica

Lanthanum(III) phosphate hydrate (LaPO₄·xH₂O) is a compound that has garnered attention for its potential biological activities, particularly in the context of biomedical applications and environmental remediation. This article delves into the biological activity of LaPO₄·xH₂O, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a lanthanide compound known for its high thermal stability and potential use in various applications, including as a phosphate binder in patients with chronic kidney disease. Lanthanum ions (La³⁺) can interact with biological systems, leading to both beneficial and adverse effects.

1. Osteogenic Activity

Research indicates that lanthanum compounds can influence bone metabolism. For instance, a study showed that lanthanum nitrate inhibited the osteogenic differentiation of bone marrow stromal cells (BMSCs) at certain concentrations. The precipitates formed from lanthanum-containing solutions were found to inhibit cell viability and osteoblast differentiation through the downregulation of osteoblast-related genes and proteins .

Table 1: Effects of Lanthanum Compounds on Osteogenic Differentiation

| Compound | Concentration (μM) | Effect on Cell Viability | Effect on Osteoblast Differentiation |

|---|---|---|---|

| La(NO₃)₃ | 1 | Inhibited | Inhibited |

| La(NO₃)₃ | 0.001 - 0.1 | No effect | No effect |

| La-containing precipitate | 10 - 100 | Inhibited | Inhibited |

2. Neurotoxicity

Research has highlighted potential neurotoxic effects associated with lanthanum exposure. A study demonstrated that lanthanum chloride caused a concentration-dependent decline in network activity in primary cortical neurons, suggesting possible sedative effects at therapeutic concentrations used in treating hyperphosphatemia .

Table 2: Neurotoxic Effects of Lanthanum Compounds

| Compound | Concentration (mM) | Observed Effect |

|---|---|---|

| LaCl₃ | 0.117 - 3 | Decline in network activity |

| LaCl₃ | 3 | Complete cessation of activity |

1. Lanthanum Phosphate Deposition in Patients

A notable case study involved patients undergoing dialysis who were treated with lanthanum carbonate. Histological evaluations revealed lanthanum phosphate deposition in the gastroduodenal mucosa, which was confirmed through fluorescence microscopy . The long-term implications of such deposits are under investigation, but there are concerns regarding potential gastric mucosa damage and abnormal cell proliferation.

Case Study Summary:

- Population: Patients on dialysis

- Findings: Lanthanum phosphate deposits observed

- Potential Risks: Gastric mucosal damage and neoplastic lesions

2. Phosphate Removal Applications

Lanthanum-based materials have been explored for their efficacy in phosphate removal from wastewater. A study demonstrated that quaternized polyaniline composites modified with hydrated lanthanum oxide significantly enhanced phosphate adsorption capabilities, achieving removal rates exceeding 99% under optimal conditions .

Table 3: Phosphate Removal Efficiency of Lanthanum Composites

| Composite Type | Optimal Dosage (g/L) | Phosphate Removal Rate (%) |

|---|---|---|

| Quaternized Polyaniline (PN) | 4.0 | 99.8 |

| HLO-PN | 1.5 | 99.8 |

Propiedades

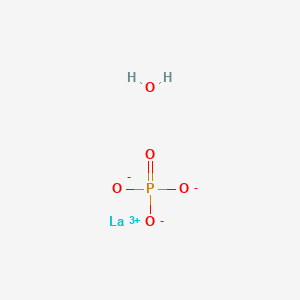

IUPAC Name |

lanthanum(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLPYXTVXABWIU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.